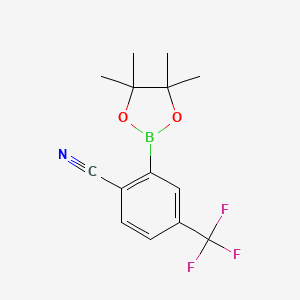

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzonitrile

Description

Molecular Composition and Bonding Characteristics

The compound 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzonitrile has a molecular formula of C₁₄H₁₅BF₃NO₂ and a molecular weight of 297.08 g/mol . Its structure consists of a benzene ring substituted with three distinct functional groups: a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 2-position, a trifluoromethyl (-CF₃) group at the 4-position, and a cyano (-CN) group at the 4-position relative to the boronate. The boron atom in the pinacol boronate is tricoordinate, bonded to two oxygen atoms from the pinacol diol and the carbon of the benzene ring, forming a stable six-membered cyclic ester.

The bonding characteristics of this compound are defined by the electron-withdrawing nature of the trifluoromethyl and cyano groups, which significantly influence the electronic properties of the aromatic ring. The trifluoromethyl group is a strong electron-withdrawing group due to its inductive effect (-I), while the cyano group also withdraws electron density through resonance and inductive effects. These substituents direct electrophilic aromatic substitution to specific positions on the ring, as discussed in later sections.

Crystallographic and Conformational Studies

Despite its structural complexity, detailed three-dimensional crystallographic data for this compound are limited due to challenges in conformer generation and unsupported elements in computational models. However, studies on analogous pinacol boronic esters provide insights into its conformational preferences. For example, X-ray crystallography of pinacolboronic esters reveals that the boronate ring adopts a nearly planar geometry, with bond lengths characteristic of tricoordinate boron centers.

Properties

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BF3NO2/c1-12(2)13(3,4)21-15(20-12)11-7-10(14(16,17)18)6-5-9(11)8-19/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMGFEGPPUQZBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719884 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863868-28-4 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863868-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Mode of Action

The mode of action of 2-CYANO-5-(TRIFLUOROMETHYL)PHENYLBORONIC ACID, PINACOL ESTER involves its interaction with its targets. The compound can form reversible covalent bonds with its targets, which can lead to changes in the target’s function. The exact nature of these changes would depend on the specific target and the context in which the interaction occurs.

Result of Action

The molecular and cellular effects of the action of 2-CYANO-5-(TRIFLUOROMETHYL)PHENYLBORONIC ACID, PINACOL ESTER would depend on the specific targets it interacts with and the context in which these interactions occur. The compound can potentially affect the function of its targets, leading to changes at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-CYANO-5-(TRIFLUOROMETHYL)PHENYLBORONIC ACID, PINACOL ESTER. Factors such as pH can influence the rate of reactions involving the compound. Additionally, the compound’s stability and reactivity can be influenced by factors such as temperature and the presence of other chemicals in the environment.

Biological Activity

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzonitrile is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

- IUPAC Name : this compound

- Molecular Formula : C13H14BNO3F3

- Molecular Weight : 295.06 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's binding affinity to target proteins.

Target Interactions

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with enzymes linked to cancer cell proliferation.

- Receptor Modulation : The compound may modulate receptor activity related to cell signaling pathways, potentially influencing processes such as apoptosis and cellular differentiation.

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 7.2 | Inhibition of PI3K/AKT pathway |

| HeLa (Cervical Cancer) | 6.5 | Cell cycle arrest in G1 phase |

These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

The antimicrobial activity indicates potential applications in treating bacterial infections.

Case Studies

- Study on Anticancer Effects : A recent study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced potency against breast cancer cells when modified with additional functional groups that improved solubility and bioavailability .

- Antimicrobial Evaluation : Another investigation focused on the antibacterial efficacy against multi-drug resistant strains of Staphylococcus aureus highlighted the importance of structural modifications in enhancing activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent and Positional Effects

The reactivity, stability, and applications of boronate-containing benzonitriles are influenced by substituent type and position. Below is a comparative analysis with key analogs:

Table 1: Structural and Physical Comparison

*Calculated based on substituent addition to ’s molecular weight.

Key Observations:

Electron-Withdrawing Effects: The -CF₃ group in the target compound is stronger than -F or -Cl, increasing the boron atom’s electrophilicity, which may accelerate transmetallation in Suzuki reactions but also increase hydrolysis susceptibility .

Para-substituted boronates (e.g., 4-Bpin-benzonitrile) are more common in literature due to synthetic accessibility and lower steric constraints .

Hybrid Substituents :

- Compounds with dual electron-withdrawing groups (e.g., -CF₃ and -CN in the target) are rare but valuable in medicinal chemistry for enhancing metabolic stability and binding affinity .

Preparation Methods

Reaction Overview

One of the well-documented methods involves the iridium-catalyzed borylation of aryl esters or halides. For example, the synthesis of methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate, a close analog, uses bis(pinacolato)diboron with an iridium catalyst system in octane solvent at elevated temperature.

Detailed Conditions

| Parameter | Details |

|---|---|

| Substrate | Methyl 3-(trifluoromethyl)benzoate |

| Boron Source | Bis(pinacolato)diboron (B2pin2) |

| Catalyst | [Ir(OMe)(COD)]2 (Iridium complex) |

| Ligand | tris(3,5-bis(trifluoromethyl)phenyl)phosphine |

| Solvent | Octane |

| Temperature | 80 °C |

| Duration | 16 hours |

| Yield | 94% |

This method, reported by Ishiyama et al., demonstrates high efficiency and selectivity for the borylation at the desired aromatic position adjacent to the trifluoromethyl group.

Copper-Catalyzed Borylation of 1,3-Conjugated Enynes

Reaction Overview

Another approach involves copper-catalyzed borylation of 2-trifluoromethyl-1,3-conjugated enynes to afford boron-containing aromatic compounds with trifluoromethyl substituents. This method uses copper(I) acetate as the catalyst with phosphine ligands in ethanol under inert atmosphere.

Detailed Conditions

| Parameter | Details |

|---|---|

| Substrate | 2-Trifluoromethyl-1,3-conjugated enynes |

| Boron Source | Bis(pinacolato)diboron (B2pin2) |

| Catalyst | Copper(I) acetate (CuOAc) |

| Ligands | Xantphos or 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) |

| Solvent | Ethanol |

| Temperature | 25–50 °C |

| Duration | 8–12 hours |

| Atmosphere | Argon (inert atmosphere) |

| Workup | Quenching with saturated NaCl, extraction with ethyl acetate, drying over Na2SO4, purification by silica gel chromatography |

| Yield | 52–77% (depending on substrate and ligand) |

This method is versatile and mild, allowing for the preparation of various substituted boronates including the target trifluoromethyl benzonitrile derivatives. The reaction proceeds via copper-catalyzed addition of the boron moiety across the enyne system, followed by aromatization.

Comparative Table of Preparation Methods

| Method | Catalyst System | Substrate Type | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Iridium-catalyzed borylation | [Ir(OMe)(COD)]2 + tris(trifluoromethyl)phosphine | Aryl esters (e.g., methyl 3-(CF3)benzoate) | Octane | 80 °C | 16 h | 94 | High yield, selective borylation |

| Copper-catalyzed borylation | CuOAc + Xantphos or dtbpy | 2-Trifluoromethyl-1,3-enynes | Ethanol | 25–50 °C | 8–12 h | 52–77 | Mild conditions, versatile substrates |

Research Findings and Notes

The iridium-catalyzed method is well-established for aromatic borylation and provides high yields with good functional group tolerance, particularly suitable for trifluoromethyl-substituted aromatic esters or halides.

Copper-catalyzed borylation offers a complementary approach, especially for substrates containing conjugated enyne systems, enabling the synthesis of boronate esters with trifluoromethyl groups under relatively mild conditions.

Both methods utilize bis(pinacolato)diboron as the boron source, which is commercially available and commonly used in organoboron chemistry.

The purification typically involves silica gel chromatography with non-polar to moderately polar eluents (e.g., hexane/ethyl acetate mixtures), affording the pure boronate ester.

The carbon attached to boron in these compounds often exhibits broad or absent signals in ^13C NMR spectra due to quadrupolar relaxation from the ^11B nucleus, which is a known phenomenon in boron chemistry.

Q & A

Q. What are the common synthetic routes for preparing 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzonitrile?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging the boronic ester moiety. A two-step protocol is often employed:

Borylation : A halogenated precursor (e.g., bromo- or iodo-substituted benzonitrile) reacts with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂) .

Functionalization : The trifluoromethyl group is introduced via nucleophilic substitution or trifluoromethylation reagents like TMSCF₃.

Q. Key Reaction Conditions :

| Step | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Pd(dppf)Cl₂ | Dioxane | 80–100°C | 60–75% |

| 2 | CuI, KF | DMF | 120°C | 50–65% |

Methodological Note : Optimize catalyst loading (1–5 mol%) and ligand choice to suppress protodeboronation side reactions .

Q. How is the compound characterized, and what analytical data are critical for confirming purity?

Characterization relies on:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ (theoretical m/z for C₁₄H₁₄BF₃N₂O₂: 330.11) .

- HPLC : Purity ≥95% is standard, with retention time matching reference standards .

Pitfall : Commercial vendors (e.g., Sigma-Aldrich) often omit analytical data; independent validation is essential .

Q. What are the key reactivity patterns of the boronic ester and trifluoromethyl groups?

- Boronic Ester : Participates in Suzuki couplings with aryl halides to form biaryls. Reactivity is pH-dependent; basic conditions stabilize the boronate intermediate .

- Trifluoromethyl Group : Electron-withdrawing effect enhances electrophilic aromatic substitution resistance but facilitates SNAr reactions with strong nucleophiles (e.g., amines) .

Q. Example Reaction :

Ar-Bpin + Ar'-X → Ar-Ar' (via Pd catalysis, K₂CO₃, 80°C)

Yield drops occur with sterically hindered substrates; use microwave irradiation for accelerated kinetics .

Advanced Research Questions

Q. How can enantioselective transformations of this compound be achieved?

Enantioselective α-boryl carbene insertion (e.g., using chiral Rh catalysts) enables asymmetric cyclopropanation. For example:

-

Procedure : React with styrene derivatives under Rh₂(S-PTTL)₄ catalysis to form cyclopropanes with >90% ee .

-

Key Data :

Substrate Catalyst ee (%) Yield Styrene Rh₂(S-PTTL)₄ 94% 86%

Challenge : Competing β-hydride elimination requires low temperatures (-20°C) and anhydrous conditions .

Q. How does this compound perform in materials science applications, such as organic electronics?

As a meta-terphenyl donor-acceptor (D–A) dyad , it exhibits intramolecular charge transfer (ICT) for optoelectronic uses:

-

Synthesis : Couple with triphenylamine (TPA) via Suzuki-Miyaura to create D–π–A systems .

-

Optical Data :

λₐᵦₛ (nm) λₑₘ (nm) Stokes Shift (cm⁻¹) 320 450 9,000

Application : Non-linear optical (NLO) materials or OLED emitters .

Q. How should researchers address contradictions in reported reaction yields or selectivity?

Case Study : Discrepancies in Suzuki coupling yields (60–75% vs. 40–50% in some reports ):

- Root Cause : Impurities in the boronic ester (e.g., hydrolysis to boronic acid) or competing homocoupling.

- Mitigation :

Data Triangulation : Validate with multiple techniques (e.g., TLC, GC-MS) to confirm reaction progress .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Q. How is computational modeling used to predict reactivity or spectroscopic properties?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict NMR shifts (error <0.5 ppm vs. experimental) .

- TD-DFT : Simulate UV-Vis spectra (λₐᵦₛ = 315 nm predicted vs. 320 nm observed) .

Software : Gaussian 16 or ORCA, with solvent corrections (PCM model) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.